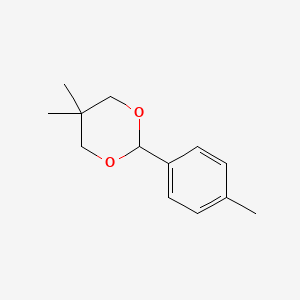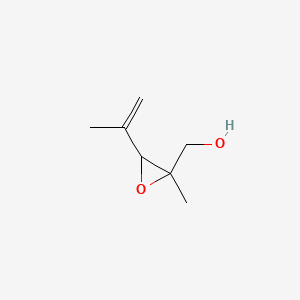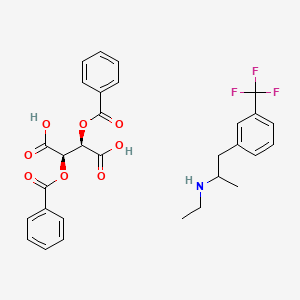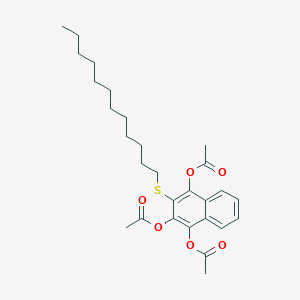
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a naphthalene core substituted with acetyloxy and dodecylsulfanyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy or dodecylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(dodecylsulfanyl)-2-naphthyl acetate: Lacks the acetyloxy groups, resulting in different reactivity and applications.
1,4-Bis(acetyloxy)-2-naphthyl acetate: Lacks the dodecylsulfanyl group, leading to different solubility and chemical properties.
1,4-Bis(acetyloxy)-3-(methylsulfanyl)-2-naphthyl acetate: Contains a methylsulfanyl group instead of a dodecylsulfanyl group, affecting its hydrophobicity and reactivity.
Uniqueness
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate is unique due to the presence of both acetyloxy and dodecylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
41565-78-0 |
|---|---|
Molekularformel |
C28H38O6S |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
(2,4-diacetyloxy-3-dodecylsulfanylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C28H38O6S/c1-5-6-7-8-9-10-11-12-13-16-19-35-28-26(33-21(3)30)24-18-15-14-17-23(24)25(32-20(2)29)27(28)34-22(4)31/h14-15,17-18H,5-13,16,19H2,1-4H3 |
InChI-Schlüssel |
NENJPBSAVITEEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
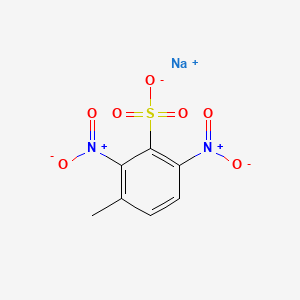
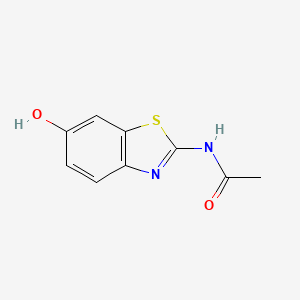


![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
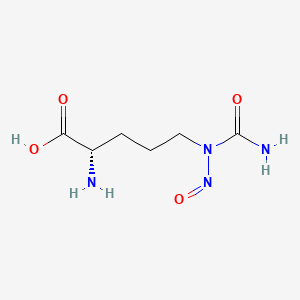
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
